TrkA-Selective Compound 19c vs. Entrectinib-Derived Scaffold: Isoform Selectivity Differentiation
Compound 19c, a phenyl triazole derivative developed via scaffold hopping from entrectinib's fused indazole core, demonstrates potent and selective TrkA inhibition. In direct kinase inhibition assays, compound 19c inhibits TrkA with an IC50 of 1.6 nM, while exhibiting 7.7-fold selectivity over TrkB (IC50 = 12.3 nM) and 11.5-fold selectivity over TrkC (IC50 = 18.4 nM) . This isoform selectivity contrasts with the pan-Trk profile of its structural progenitor entrectinib, which inhibits TrkA/B/C with comparable low-nanomolar potency (TrkA IC50 0.30 nM, TrkB IC50 0.80 nM, TrkC ~1-5 nM) [1]. The differentiation is structurally driven: transformation of entrectinib's fused indazole to a phenyl triazole skeleton preserves TrkA binding while reducing TrkB/C engagement . In cellular assays, 19c exhibits anti-proliferative activity against TrkA-positive KM-12 colon cancer cells with an IC50 of 0.17 μM, representing a 10- to 100-fold improvement over the initial triazole series (7a-7h: 1.78–17.51 μM) .
| Evidence Dimension | Kinase inhibition potency and isoform selectivity |
|---|---|
| Target Compound Data | TrkA IC50 = 1.6 nM; TrkB IC50 = 12.3 nM; TrkC IC50 = 18.4 nM |
| Comparator Or Baseline | Entrectinib: TrkA IC50 = 0.30 ± 0.10 nM, TrkB IC50 = 0.80 ± 0.50 nM |
| Quantified Difference | 19c selectivity ratio TrkB/TrkA = 7.7×; TrkC/TrkA = 11.5× (vs. entrectinib ~2-3× selectivity window) |
| Conditions | In vitro kinase inhibition assay; KM-12 cell viability (MTT) assay for cellular anti-proliferative activity |
Why This Matters
Researchers requiring TrkA-predominant pathway interrogation without confounding TrkB/C-mediated effects should prioritize compound 19c over pan-Trk inhibitors.
- [1] Murray BW, Rogers E, Zhai D, et al. Molecular characteristics of repotrectinib that enable potent inhibition of TRK fusion proteins and resistant mutations. Mol Cancer Ther. 2021; 20(12):2346-2356 (Table 1: entrectinib wild-type TRKA/B data). View Source
